N-(2-biphenylylmethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-(2-biphenylylmethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H19FN4O and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.15428940 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives, including compounds similar in structure to N-(2-biphenylylmethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and characterized using various spectroscopic techniques. These compounds exhibited cytotoxic effects on breast cancer cell lines, highlighting their potential in medicinal chemistry and cancer research (Kelly et al., 2007).
Antitumor Activity
The synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar core structure, were reported. This compound inhibits the proliferation of some cancer cell lines, suggesting the potential of similar triazole derivatives in developing new anticancer agents (Hao et al., 2017).
Antimicrobial Activity
A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents showed that most compounds exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This indicates the potential use of triazole derivatives, including those similar to this compound, in antimicrobial applications (Jadhav et al., 2017).
Enzyme Inhibition
Another study focused on the synthesis, crystal structure, DFT calculation, and biological activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one. This compound showed moderate enzyme inhibition potential against acetylcholinesterase and α-glucosidase, which are targets for Alzheimer's and diabetes treatment, respectively. This suggests that structurally related compounds could be explored for similar biological activities (Saleem et al., 2018).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O/c24-20-12-10-17(11-13-20)15-28-16-22(26-27-28)23(29)25-14-19-8-4-5-9-21(19)18-6-2-1-3-7-18/h1-13,16H,14-15H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXEFNUPHVRKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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